(2R)-4-(Benzyloxy)-2-methylbutanoic acid
Description
(2R)-4-(Benzyloxy)-2-methylbutanoic acid is a chiral carboxylic acid characterized by a benzyloxy group (-OCH₂C₆H₅) at the C4 position and a methyl group (-CH₃) at the C2 position with an (R)-configuration. The compound’s structure combines a hydrophobic benzyl moiety with a polar carboxylic acid group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its stereochemistry at C2 may influence its biological activity and physicochemical properties, such as solubility and metabolic stability .
Properties
CAS No. |
86227-43-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-2-methyl-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10(12(13)14)7-8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
NTXSNTMUQLZBJV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCOCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Benzyloxy)-2-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methylbutanoic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the precursor with benzyl alcohol in the presence of a strong acid catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (2R)-4-(Benzyloxy)-2-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(Benzyloxy)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-4-(Benzyloxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4-(Benzyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-catalyzed reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2R)-4-(Benzyloxy)-2-methylbutanoic acid with structurally related compounds, emphasizing substituent effects, stereochemistry, and functional group variations.
Enantiomeric Comparisons: (R)- vs. (S)-2-Methylbutanoic Acid Derivatives
- Chirality and Odor: The (R)-configuration in 2-methylbutanoic acid derivatives is associated with distinct sensory properties. For example, (R)-2-methylbutanoic acid exhibits a "cheesy, sweaty" odor, while the (S)-enantiomer has a "fruity" aroma due to differential interactions with olfactory receptors . This highlights the importance of stereochemistry in biological and sensory applications.
- Stability : Both enantiomers share similar physical properties (e.g., molecular weight, boiling point) but may differ in metabolic pathways.
Structural Analogs with Alkoxy/Ester Substituents
- Substituent Effects: Benzyloxy vs. tert-Butoxy: The tert-butoxy group (e.g., in ) offers greater steric protection and hydrolytic stability compared to benzyloxy, which is more reactive under acidic conditions. Amino vs. Carboxylic Acid: Amino-protected derivatives (e.g., ) are pivotal in peptide synthesis, whereas the carboxylic acid group in the target compound enhances hydrogen-bonding capacity.
Photostability and Degradation Pathways
- Clinofibrate, a fibrate drug, degrades under UV light to form 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, a structural analog of the target compound. This photoproduct retains the 2-methylbutanoic acid backbone but incorporates a phenolic hydroxyl group, improving photostability compared to the parent drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
